(2R)-2-Methyl-5-(4-methylphenyl)pentan-1-amine
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Overview
Description
“(2R)-2-Methyl-5-(4-methylphenyl)pentan-1-amine” is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom bonded to three other atoms. The nitrogen atom in amines has a neutral bonding pattern of three bonds with a single lone pair . In the case of “this compound”, the nitrogen atom is bonded to a methyl group and a pentyl group with a methylphenyl substituent.
Chemical Reactions Analysis
Amines are known to undergo a variety of chemical reactions due to the presence of the nitrogen atom. They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and can also undergo reactions with carbonyl compounds .
Physical and Chemical Properties Analysis
Amines are generally characterized by their strong, often unpleasant odors . They can exist as gases, liquids, or solids at room temperature, depending on their molecular weight . Amines are also known to be weak bases .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study and application of amines like “(2R)-2-Methyl-5-(4-methylphenyl)pentan-1-amine” are vast. They are used in a wide range of industries, including the pharmaceutical, chemical, and materials industries . Continued research into the properties and potential applications of amines is expected.
Properties
IUPAC Name |
(2R)-2-methyl-5-(4-methylphenyl)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-11-6-8-13(9-7-11)5-3-4-12(2)10-14/h6-9,12H,3-5,10,14H2,1-2H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUCTGZEPSIJKC-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CCC[C@@H](C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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